5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile is an organic compound notable for its unique spirocyclic structure, which incorporates a trifluoromethyl group and a carbonitrile functional group. This compound has garnered attention due to its potential applications in pharmaceuticals and materials science, driven by its distinctive chemical properties and structural characteristics. The molecular formula of this compound is , with a molecular weight of approximately 205.18 g/mol.
The compound is synthesized through various methods, often involving the cyclization of appropriate precursors under controlled conditions. Its unique structure and properties make it a candidate for further research in biological activity and material applications.
5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile can be classified as a spirocyclic compound due to its spiro structure, which consists of two or more rings sharing a common atom. It falls under the category of organic compounds containing both nitrile and trifluoromethyl functional groups.
The synthesis of 5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile can be achieved through several synthetic routes:
The molecular structure of 5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile is characterized by:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 205.18 g/mol |
IUPAC Name | 5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI Key | ZGBRPGRROLVEMV-UHFFFAOYSA-N |
Canonical SMILES | FC(F)(F)C1CC(C(=N)C#N)C(C1)O |
5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions:
The mechanism of action for 5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets:
5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several potential applications:
Further research is necessary to fully elucidate its biological activity and potential applications in various fields.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9